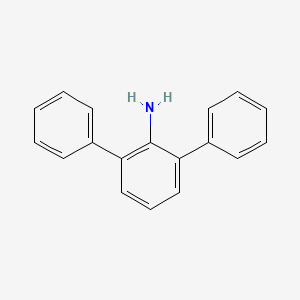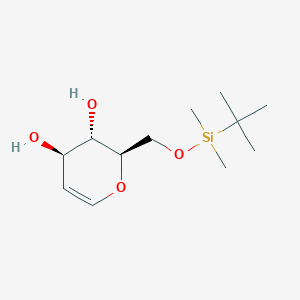
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid
Overview
Description
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid, also known as 4-MOPBA, is an organoboronic acid used in various scientific research applications. It is a versatile reagent that can be used in a variety of organic syntheses, as well as in biochemical and physiological studies.
Scientific Research Applications
Organic Synthesis
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s stability and reactivity make it an excellent candidate for creating biaryl structures, which are common frameworks in pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this boronic acid derivative has potential applications in the development of COX-2 inhibitors , which are drugs used to relieve pain and inflammation. Its structural properties may allow it to interact with biological targets, aiding in the design of new therapeutic agents.
Material Science
In the field of material science, (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid can contribute to the creation of polymers and coatings . Its boronic acid group can improve the thermal stability and flame resistance of materials, which is crucial for developing safer and more durable products.
Analytical Chemistry
Analytical chemists can utilize this compound as a chromatographic reagent . It can help in the separation and analysis of various organic compounds, thanks to its unique interaction with different chemical species. This is particularly useful in the quality control of pharmaceuticals.
Agriculture
In agriculture, the compound’s derivatives could be explored for their antioxidant properties . These properties are beneficial in enhancing the shelf life and quality of agricultural products. Additionally, its potential as a flame retardant could be valuable in developing safer packaging materials for agricultural produce.
properties
IUPAC Name |
[4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXOGMXYISAZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460470 | |
| Record name | (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | |
CAS RN |
454185-96-7 | |
| Record name | (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



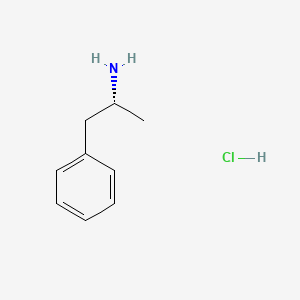


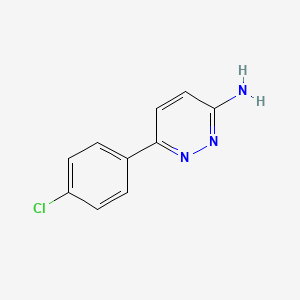



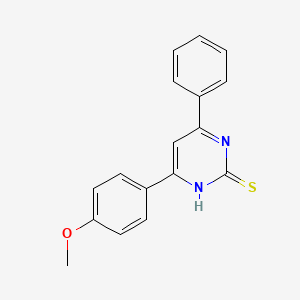
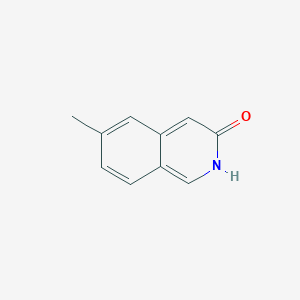
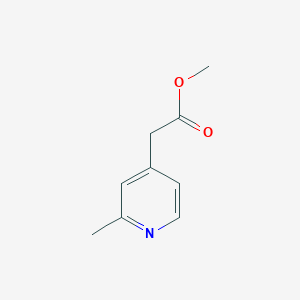
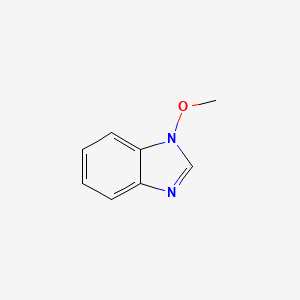
![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)
